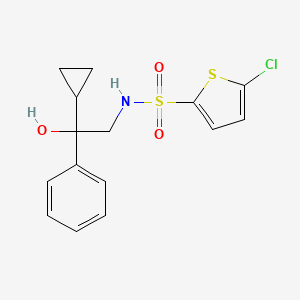

6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical that features a chromene core, which is a heterocyclic compound with oxygen-containing rings. This core is substituted with a methoxy group and a naphthalene moiety through an amide linkage. The naphthalene ring system is known for its planar structure and aromaticity, which can contribute to the compound's overall properties, such as electronic configuration and reactivity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, they do offer insights into related structures. For instance, the synthesis of naphthalene homo-oligoamides reported in the first paper involves monomer building blocks derived from amino-methoxy-naphthalene carboxylic acids . These building blocks could potentially be modified to synthesize the compound by introducing a chromene core and the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the second paper, shows that the naphthalene ring system can be twisted relative to other ring systems like the chromenone skeleton . This twisting can affect the compound's molecular interactions and stability. For 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, the presence of the methoxy and carboxamide groups could influence the overall molecular conformation and the spatial arrangement of the naphthalene and chromene units.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present. The methoxy group is an electron-donating substituent, which could potentially activate the chromene ring towards electrophilic substitution reactions. The amide linkage between the naphthalene and chromene units may also participate in chemical reactions, particularly hydrolysis under certain conditions, leading to the cleavage of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide would likely be influenced by the interplay between its rigid planar naphthalene ring and the more flexible chromene ring system. The intramolecular hydrogen bonding, as seen in related compounds , could contribute to the compound's solubility and melting point. Additionally, the presence of multiple aromatic rings could result in significant UV/Vis absorbance, making it potentially useful for optical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Structural Analysis

Aryl carboxamides, such as 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, are pivotal in the synthesis of biologically active compounds. The synthesis of mono- and difluoronaphthoic acids highlights the importance of fluorinated versions of naphthoic acids, which share structural similarities with the subject compound, in medicinal chemistry. These acids are synthesized through various techniques, including electrophilic fluorination and Friedel-Crafts cyclization, underscoring the versatility and significance of aryl carboxamides in synthetic chemistry (Tagat et al., 2002).

Drug Discovery and Development

The compound's structural framework is relevant in drug discovery, particularly in the development of inhibitors targeting specific receptors or enzymes. For example, compounds structurally related to 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating significant potential in the treatment of diseases where angiogenesis plays a crucial role, such as solid tumors (Bold et al., 2016).

Photodetachment and Photoreactions Studies

The structural moiety of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is also significant in the study of photodetachment and photoreactions, particularly in substituted naphthalene anions. Such studies provide insights into the spectroscopic behavior of naphthalene derivatives under various conditions, contributing to our understanding of their reactivity and potential applications in materials science (Bull et al., 2019).

Material Science and Polymer Chemistry

In material science and polymer chemistry, naphthalene-ring-containing compounds, akin to 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, play a crucial role. For instance, the synthesis and study of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) showcase the application of naphthalene derivatives in creating advanced materials with specific physical properties, such as phase transitions and rotational freedom of naphthalene rings, which are essential for developing new polymers and materials (Schwarz & Kricheldorf, 1991).

Eigenschaften

IUPAC Name |

6-methoxy-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-25-15-9-10-19-14(11-15)12-17(21(24)26-19)20(23)22-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWRVGPGWKIYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

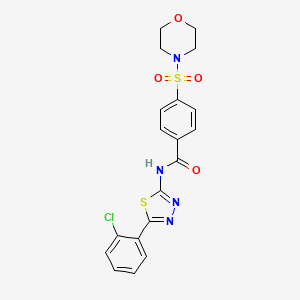

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

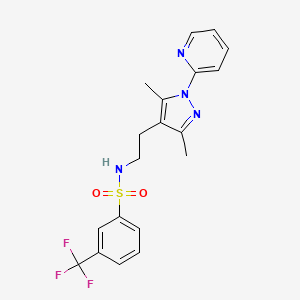

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

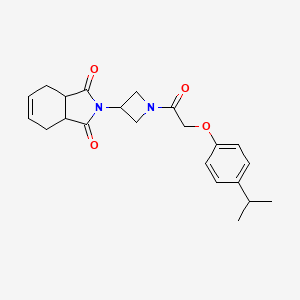

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

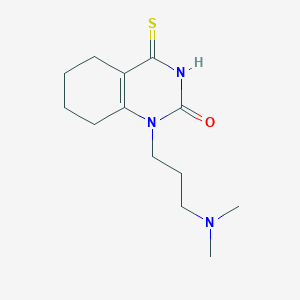

amine](/img/structure/B3008738.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)